molecular formula C17H16BrN3O3S B12104227 N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide CAS No. 1169581-03-6

N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide

Cat. No.: B12104227
CAS No.: 1169581-03-6
M. Wt: 422.3 g/mol
InChI Key: AOQPFUAWJWASQW-UHFFFAOYSA-N
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Description

N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with bromine, hydroxyl, and methoxy groups, as well as a thiazole ring and a propanamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide typically involves multiple steps. One common approach is the condensation of 8-bromo-4-hydroxy-7-methoxyquinoline with a thiazole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as tetrahydrofuran, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydrogen-substituted quinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both quinoline and thiazole rings, along with the specific substitutions, enhances its potential for diverse applications in scientific research and industry .

Properties

CAS No.

1169581-03-6

Molecular Formula

C17H16BrN3O3S

Molecular Weight

422.3 g/mol

IUPAC Name

N-[4-(8-bromo-7-methoxy-4-oxo-1H-quinolin-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C17H16BrN3O3S/c1-8(2)16(23)21-17-20-11(7-25-17)10-6-12(22)9-4-5-13(24-3)14(18)15(9)19-10/h4-8H,1-3H3,(H,19,22)(H,20,21,23)

InChI Key

AOQPFUAWJWASQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC(=O)C3=C(N2)C(=C(C=C3)OC)Br

Origin of Product

United States

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